4-Methyl-[1,3]dioxolo[4,5-c]pyridine
Description
4-Methyl-[1,3]dioxolo[4,5-c]pyridine is a fused heterocyclic compound featuring a pyridine core fused with a 1,3-dioxole ring at the 4,5-c positions and a methyl substituent at the 4-position. This structure combines aromatic nitrogen (pyridine) with oxygen-rich dioxole, conferring unique electronic and steric properties.
Properties
CAS No. |
139645-21-9 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3 |
InChI Key |
BNBXKLJQVVVSMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1OCO2 |
Canonical SMILES |
CC1=NC=CC2=C1OCO2 |
Synonyms |
1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The key distinction between 4-methyl-[1,3]dioxolo[4,5-c]pyridine and its analogs lies in the fused heterocyclic ring and substituents:
- Steric Effects : The methyl group in 4-methyl-dioxolo-pyridine may enhance steric hindrance, influencing regioselectivity in synthetic pathways compared to unsubstituted or chloro-substituted analogs .
Physicochemical Properties
- Solubility : Oxygen-rich dioxolo compounds (e.g., dioxolo-pyran intermediates) exhibit higher polarity than thiazolo analogs, enhancing aqueous solubility but complicating purification .
- Stability : Methyl substituents in dioxolo systems may improve thermal stability compared to chloro-thiazolo derivatives, which are prone to decomposition under acidic conditions .
Research Findings and Limitations
- Key Observations :
- Dioxolo systems favor nucleophilic substitution at the methyl position, while thiazolo analogs undergo electrophilic aromatic substitution at the 4-position .
- Safety data for 4-chloro-thiazolo[4,5-c]pyridine highlight hazards like respiratory irritation, suggesting that dioxolo analogs may require similar precautions despite lacking direct evidence .
- Gaps in Evidence: No direct data on the synthesis or bioactivity of this compound exist in the provided evidence. Comparisons rely on structural extrapolation from pyran-based dioxolo compounds and thiazolo derivatives .
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